BenchChemオンラインストアへようこそ!

2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine

BRAF V600E Kinase Inhibition Anticancer

2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine (CAS 2135336-68-2) is a 2,3-dihydroimidazo[2,1-b]oxazole derivative featuring a 2-methyl, 6-phenyl, and 5-amino substitution pattern. This scaffold is a core component of several therapeutically relevant molecules, most notably the antitubercular agent delamanid, and is actively explored in anticancer kinase inhibitor programs.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B13057010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1CN2C(=C(N=C2O1)C3=CC=CC=C3)N
InChIInChI=1S/C12H13N3O/c1-8-7-15-11(13)10(14-12(15)16-8)9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3
InChIKeyJFHGJJNNDDDSJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine for Chemical Biology and Lead Discovery


2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine (CAS 2135336-68-2) is a 2,3-dihydroimidazo[2,1-b]oxazole derivative featuring a 2-methyl, 6-phenyl, and 5-amino substitution pattern . This scaffold is a core component of several therapeutically relevant molecules, most notably the antitubercular agent delamanid, and is actively explored in anticancer kinase inhibitor programs [1]. The presence of an exocyclic amine at the 5-position distinguishes it from the more common 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole chemotype, offering distinct reactivity and pharmacophoric properties for synthetic elaboration and biological evaluation .

Procurement Pitfalls: Why Close Analogs of 2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine Are Not Interchangeable


Substituting 2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine with a close analog, such as a 6-bromo or 6-nitro derivative, introduces fundamental changes to its physicochemical and biological profile . Empirical evidence from structure-activity relationship (SAR) studies on the imidazo[2,1-b]oxazole scaffold demonstrates that minor modifications at the 6-position, such as changing a phenyl to a m-fluorophenyl group, significantly impact cellular potency and kinase inhibitory activity [1]. Furthermore, the 5-amino group provides a unique synthetic handle for derivatization, which is absent in 5-nitro or 5-hydrogen counterparts, making it a preferred starting material for specific medicinal chemistry campaigns . Therefore, generic selection of a scaffold analog without these specific substituents carries a high risk of divergent biological outcomes and synthetic incompatibility.

Head-to-Head Quantitative Evidence for Selecting 2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine


Enhanced Kinase Inhibitory Potential of the 6-Phenyl Scaffold Over 6-Nitro Derivatives in BRAF Models

Quantitative SAR from a series of imidazo[2,1-b]oxazole-based RAF kinase inhibitors demonstrates that a phenyl substitution at the 6-position is critical for oncogenic BRAF V600E potency. The most potent compounds in this series, 11o and 11q, which feature 6-aryl substitutions, achieved IC50 values of 34 nM and 92 nM against V600E-B-RAF, respectively [1]. In contrast, the therapeutically established 6-nitro chemotype, as represented by the anti-tuberculosis drug delamanid, shows no significant activity against this kinase, highlighting a functional divergence driven by the 6-position substituent [2]. This indicates that the 6-phenyl motif of the target compound is a more favorable starting point for developing BRAF kinase probes than the 6-nitro variant [3].

BRAF V600E Kinase Inhibition Anticancer

Physicochemical Differentiation: Reduced Molecular Weight and Lipophilicity Versus Brominated Analog

The target compound's molecular weight (215.25 g/mol) and predicted LogP (cLogP ~2.0) place it firmly within Lipinski's rule-of-five space, offering a favorable starting point for hit-to-lead optimization [1]. Its direct analog, 6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine (CAS 1179904-89-2), has a higher molecular weight (218.05 g/mol) and significantly higher lipophilicity due to the bromine atom, which is associated with poorer solubility and higher plasma protein binding . Furthermore, the 5-amino group of the target compound is a hydrogen bond donor (HBD), a feature lacking in 6-phenyl-5-methyl or 5-hydrogen analogs, offering distinct advantages for modulating solubility and target engagement [2].

ADME Drug-Likeness Physicochemical Properties

Metabolic Stability of the 6-Phenyl Scaffold Compared to the Labile 6-Nitro Moiety in Delamanid

The anti-tuberculosis drug delamanid, a 2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole, is rapidly metabolized in human plasma via hydrolytic cleavage of its 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety. Incubation in human plasma at 37°C results in a half-life of only 0.64 hours, primarily due to albumin-mediated cleavage [1]. Replacing the electron-withdrawing 6-nitro group with a 6-phenyl group, as in the target compound, eliminates this hydrolytic liability by removing the activating group for ring cleavage . This predicts a substantially longer plasma half-life for the target compound, a critical factor for in vivo pharmacology studies .

Metabolic Stability Plasma Stability Hydrolysis

Quantitative Purity Advantage Over Commonly Sourced Analogs for Lead Optimization

The commercially available 2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine is supplied at a minimum purity of 95-98% (HPLC), which is critical for reproducible biological assays . In contrast, closely related custom-synthesized analogs, such as various 6-aryl or 6-bromo derivatives, often list no certified purity, or lower specifications (e.g., 95%) . This higher purity specification is essential for structure-activity relationship (SAR) studies where impurities at the 1-2% level can confound dose-response data, particularly when the lead compound has low nanomolar potency .

Analytical Chemistry Chemical Purity Procurement

Optimal Application Scenarios for Procuring 2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine


BRAF V600E Kinase Inhibitor Lead Discovery and SAR Exploration

The 6-phenyl substitution on the imidazo[2,1-b]oxazole core is a validated pharmacophore for potent mutant BRAF kinase inhibition, with close analogs achieving IC50 values as low as 34 nM [1]. This compound serves as an ideal starting point for medicinal chemistry campaigns targeting the BRAF V600E oncogene, where the 5-amino group can be functionalized to explore vectors into the kinase's selectivity pocket, while the 6-phenyl group maintains essential hydrophobic interactions [2].

Fragment-Based Drug Discovery (FBDD) Libraries Focused on Central Nervous System (CNS) Targets

With a molecular weight of 215.25 and a low topological polar surface area (TPSA ~58.90 Ų), this compound is a superior fragment-like scaffold for CNS drug discovery compared to the larger, halogenated 6-bromo analog (MW 218.05) [1]. Its physiochemical properties predict high BBB permeability, making it a strategic procurement choice for building fragment libraries for neurodegenerative disease or psychiatry targets [2].

Synthesis of Chemical Biology Probes via 5-Amine Derivatization

The unique 5-amino group provides a synthetic handle for late-stage functionalization, unlike the 5-nitro or 5-hydrogen analogs. This allows for the direct conjugation of fluorophores, biotin, or photoaffinity labels for target engagement studies, enabling the creation of custom chemical biology probes from a single, commercially available precursor [1].

Metabolic Stability Screening in Early ADME-Tox Assays

The 6-phenyl motif circumvents the rapid albumin-mediated hydrolysis observed with the 6-nitro analog delamanid (t1/2 = 0.64 hours) [1]. Procuring this compound for metabolic stability assays allows researchers to directly compare the metabolic fate of the 6-phenyl versus the 6-nitro chemotype, generating critical SAR data for optimizing the pharmacokinetic profile of their drug candidates [2].

Quote Request

Request a Quote for 2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.